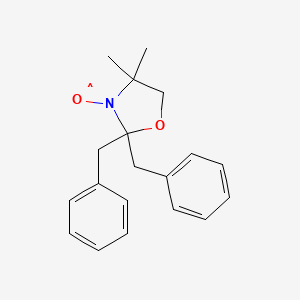
Endralazine
Descripción general
Descripción
Endralazina es un agente antihipertensivo que pertenece a la clase química de las hidrazinoftalazinas. Es un análogo estructural de la hidralazina y funciona como un potente dilatador arteriolar de acción directa . Endralazina se desarrolló para superar los efectos adversos asociados con la terapia prolongada con hidralazina, como el lupus eritematoso sistémico y las erupciones cutáneas .
Métodos De Preparación
Endralazina se puede sintetizar a partir de metanona, (3-cloro-7,8-dihidropiridina[4,3-c]piridazin-6(5H)-il)fenil . La ruta sintética implica la reacción de este intermedio con hidrato de hidrazina en condiciones específicas para producir endralazina. Los métodos de producción industrial suelen implicar la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, asegurando que el compuesto cumpla con los estándares farmacéuticos.
Análisis De Reacciones Químicas
Endralazina experimenta varias reacciones químicas, que incluyen:
Oxidación: Endralazina puede oxidarse en condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.
Reducción: El compuesto también puede sufrir reacciones de reducción, que normalmente implican el uso de agentes reductores como el borohidruro de sodio.
Sustitución: Endralazina puede participar en reacciones de sustitución, donde grupos funcionales específicos son reemplazados por otros en condiciones adecuadas.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
Endralazina tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto modelo para estudiar la reactividad y el comportamiento de los derivados de la hidrazinoftalazina.
Biología: Endralazina se estudia por sus efectos en los procesos celulares y su potencial como agente terapéutico.
Industria: Las propiedades vasodilatadoras de Endralazina la convierten en una candidata para el desarrollo de nuevos fármacos cardiovasculares.
Mecanismo De Acción
Endralazina ejerce sus efectos actuando como un relajante muscular liso de acción directa. Se dirige principalmente al músculo liso del lecho arterial, lo que provoca vasodilatación. El mecanismo molecular implica la inhibición de la liberación de calcio inducida por trifosfato de inositol del retículo sarcoplásmico en las células del músculo liso arterial . Esto da como resultado una reducción de la resistencia vascular y una menor presión arterial.
Comparación Con Compuestos Similares
Endralazina es similar a otros compuestos de la clase de las hidrazinoftalazinas, como la hidralazina. se desarrolló para abordar las limitaciones de la hidralazina, incluidos los efectos adversos y el desarrollo de tolerancia . Otros compuestos similares incluyen:
Hidralazina: Un agente antihipertensivo conocido con propiedades vasodilatadoras similares.
Pimobendan: Un agente inotrópico positivo con efectos vasodilatadores.
Cilazapril: Un agente antihipertensivo con un mecanismo de acción diferente pero con aplicaciones terapéuticas similares
La singularidad de Endralazina radica en su perfil de seguridad mejorado y su actividad inmunogénica reducida en comparación con la hidralazina .
Propiedades
Número CAS |
39715-02-1 |
|---|---|
Fórmula molecular |
C14H15N5O |
Peso molecular |
269.30 g/mol |
Nombre IUPAC |
(3-hydrazinyl-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-6-yl)-phenylmethanone |
InChI |
InChI=1S/C14H15N5O/c15-16-13-8-11-9-19(7-6-12(11)17-18-13)14(20)10-4-2-1-3-5-10/h1-5,8H,6-7,9,15H2,(H,16,18) |
Clave InChI |
ALAXZYHFVBSJKZ-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=CC(=NN=C21)NN)C(=O)C3=CC=CC=C3 |
SMILES canónico |
C1CN(CC2=CC(=NN=C21)NN)C(=O)C3=CC=CC=C3 |
| 39715-02-1 | |
Números CAS relacionados |
65322-72-7 (mono-methanesulfonate) |
Sinónimos |
6-benzoyl-3-hydrazino-5,6,7,8-tetrahydropyrido- (4,3-c)pyridazine mesylate BQ 22-708 BQ 22-708, methanesulfonate BQ 22-708, mono-methanesulfonate BQ 22708 endralazine Miretilan |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

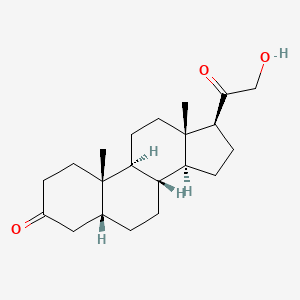
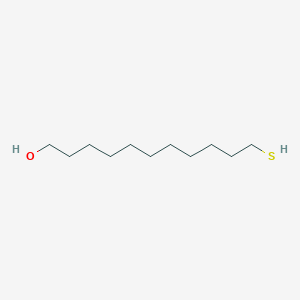
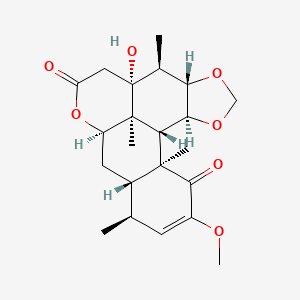
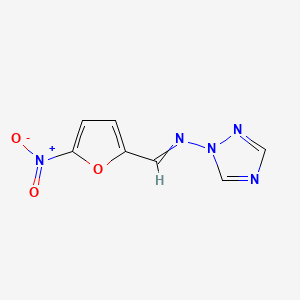

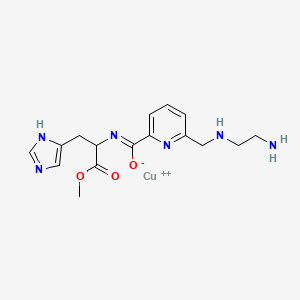

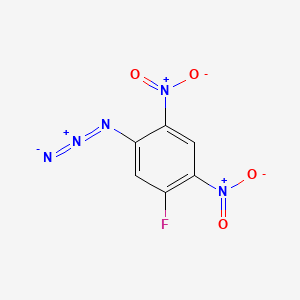

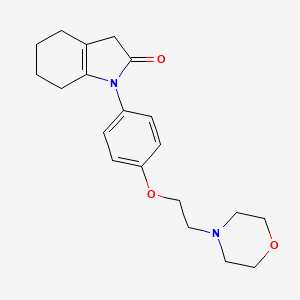
![4-[2-Hydroxy-2-phenyl-3-(pyridin-4-yl)propyl]pyridin-1(2h)-olate](/img/structure/B1218894.png)
